Bienvenue dans la boutique en ligne BenchChem!

Thioxothiazolidin-4-one)

Tyrosinase inhibition Anti-melanogenic Skin lightening

Select rhodanine for your drug discovery scaffold: the C=S thiocarbonyl group delivers superior Gram-positive antibacterial activity vs TZD, 214-fold greater tyrosinase inhibition (IC50 90 nM) over kojic acid, and single-digit nM PIM kinase inhibition. Procure the 5-membered heterocycle (mp 165–169°C) for medicinal chemistry derivatization at N3 and C5. Ideal for anti-infective, skin-lightening, diabetic complication, and oncology programs.

Molecular Formula C76H92N6O2S6
Molecular Weight 1314.0 g/mol
Cat. No. B15249683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioxothiazolidin-4-one)
Molecular FormulaC76H92N6O2S6
Molecular Weight1314.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3C=CC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC
InChIInChI=1S/C76H92N6O2S6/c1-7-13-17-21-25-29-41-75(42-30-26-22-18-14-8-2)61-45-51(55-37-35-53(67-69(55)79-89-77-67)47-65-71(83)81(11-5)73(85)87-65)33-39-57(61)59-50-64-60(49-63(59)75)58-40-34-52(46-62(58)76(64,43-31-27-23-19-15-9-3)44-32-28-24-20-16-10-4)56-38-36-54(68-70(56)80-90-78-68)48-66-72(84)82(12-6)74(86)88-66/h33-40,45-50H,7-32,41-44H2,1-6H3/b65-47-,66-48-
InChIKeyMKBCHTHJCDUCOI-XMKQWKDVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioxothiazolidin-4-one (Rhodanine) Core Scaffold: Procurement-Relevant Identity and Structural Baseline


Thioxothiazolidin-4-one (CAS 141-84-4), universally recognized as rhodanine, is a five-membered heterocyclic scaffold (C₃H₃NOS₂, MW 133.19) featuring a thioxo group at position 2 and a carbonyl at position 4 . It serves as the sulfur bioisostere of 2,4-thiazolidinedione (TZD) — the replacement of the TZD C2 carbonyl with a thiocarbonyl defines both its chemical identity and the origin of its differentiated pharmacological profile [1]. The scaffold is commercially available as a light yellow crystalline powder (mp 165–169 °C), enabling direct procurement for derivatization at N3 and C5 positions in medicinal chemistry campaigns .

Why Generic Substitution of Thioxothiazolidin-4-one With its Oxygen Isostere Thiazolidinedione Fails


The C=S → C=O exchange between thioxothiazolidin-4-one (rhodanine) and 2,4-thiazolidinedione (TZD) is not pharmacologically neutral. In head-to-head antibacterial evaluations, rhodanine derivatives were consistently more active than analogous TZDs against Gram-positive pathogens including S. aureus and B. subtilis [1]. In cholesterol esterase inhibition, the rhodanine lead (4a) achieved a CEase IC₅₀ of 1.76 μM with selectivity over AChE, whereas the TZD analog (4b) showed weaker CEase inhibition (IC₅₀ = 5.89 μM) [2]. In urease inhibition profiling, rhodanine (IC₅₀ = 3.46 μM) outperformed TZD (IC₅₀ = 3.77 μM) [3]. These data demonstrate that the thiocarbonyl moiety confers distinct target engagement and potency characteristics that cannot be replicated by the TZD oxygen isostere.

Quantitative Differentiation Evidence for Thioxothiazolidin-4-one Against Closest Analogs and In-Class Alternatives


Tyrosinase Inhibition: 214-Fold Superiority Over Kojic Acid with a (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analog

Analog 3 of the (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one series inhibited mushroom tyrosinase with an IC₅₀ of 90 nM, which is 214 times lower (more potent) than the reference standard kojic acid (IC₅₀ = 19.22 μM) in the same assay [1]. Kinetic analysis confirmed competitive inhibition. This represents one of the largest potency margins reported for a rhodanine-based tyrosinase inhibitor against the industry-standard comparator.

Tyrosinase inhibition Anti-melanogenic Skin lightening Competitive inhibitor

Expansion of Antibacterial Spectrum to Gram-Negative Pathogens via 1,3,4-Oxadiazole Derivatization of the 2-Thioxothiazolidin-4-one Core

Historically, rhodanine derivatives have shown activity primarily against Gram-positive bacteria with negligible Gram-negative coverage. Introduction of a 1,3,4-oxadiazole moiety at N3 of 2-thioxothiazolidin-4-one conferred inhibition against Gram-negative Escherichia coli 1924 with MIC values of 16 μg/mL, while simultaneously achieving MIC values as low as 1 μg/mL against MRSA strains (3167 and 3506), outperforming gatifloxacin, oxacillin, and norfloxacin in the same panel [1]. This dual-spectrum achievement directly addresses a documented limitation of the parent rhodanine chemotype.

Antibacterial Gram-negative Oxadiazole Broad-spectrum MRSA

PPARγ Binding Affinity in the Low Nanomolar Range: Comparative Positioning Against the TZD Drug Rosiglitazone

In a focused SAR study, 2-thioxo-4-thiazolidinone derivatives compounds 18 and 38 exhibited PPARγ binding Ki values of 12.15 nmol/L and 14.46 nmol/L, respectively [1]. The study employed molecular fitting of these compounds onto the approved TZD drug Rosiglitazone in the PPARγ ligand binding domain, demonstrating that the rhodanine head group can achieve comparable, high-affinity engagement of the same nuclear receptor target. While direct Ki-to-Ki comparison data with Rosiglitazone were not reported in the same binding assay, the nanomolar affinity range positions these rhodanine derivatives within the potency window of clinically validated TZD drugs.

PPARγ Insulin sensitization Metabolic disease Nuclear receptor

Aldose Reductase Inhibition Surpassing Epalrestat: Rhodanine-3-Hippuric Acid Hybrids Achieve Sub-100 nM IC₅₀

Rhodanine-3-hippuric acid-pyrazole hybrids were evaluated for ALR2 inhibition alongside the clinically used aldose reductase inhibitor epalrestat. Compounds 6g and 6e achieved IC₅₀ values of 0.04 μM and 0.06 μM, respectively, compared to epalrestat (IC₅₀ = 0.87 μM) in the same assay . This represents a 14.5-fold to 21.8-fold improvement in potency. Additionally, independently developed 5-arylidene-2-thioxo-4-thiazolidinones with N3 acetic acid substitution achieved submicromolar ALR2 affinity with IC₅₀ values very similar to epalrestat, confirming the scaffold's robustness in this target class [1].

Aldose reductase Diabetic complications ALR2 Epalrestat

Antifungal Activity: 6–52 Fold Potency Advantage Over Clinical Antifungals Bifonazole and Ketoconazole

In a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, all tested compounds demonstrated superior antifungal activity compared to the reference drugs bifonazole and ketoconazole in microdilution assays [1]. The activity enhancement ranged from 6- to 17-fold over bifonazole and 13- to 52-fold over ketoconazole. The most active compounds (5b, 5g, 5h) also exhibited superior activity against MRSA compared to reference drugs, indicating a dual antimicrobial profile. Independently, spiro-oxindole-pyrrolidine-thioxothiazolidin-4-one conjugates demonstrated antifungal activity superior to both Amphotericin A and fluconazole [2].

Antifungal Candida Indole Drug-resistant fungi

Pan-PIM Kinase Inhibition with Single-Digit Nanomolar Potency and High Selectivity Over 14 Off-Target Kinases

Optimized 2-thioxothiazolidin-4-one derivatives were evaluated as pan-PIM kinase inhibitors, achieving single-digit nanomolar IC₅₀ values against all three PIM kinase isoforms (PIM-1, PIM-2, PIM-3) with high selectivity demonstrated over a panel of 14 other kinases [1]. Compound 17 inhibited the growth of Molm-16 acute myeloid leukemia cells with an EC₅₀ of 14 nM and modulated downstream biomarkers pBAD and p4EBP1 in a dose-dependent manner. In an independent study, a rhodanine-benzoimidazole analog (compound 2) inhibited PIM-1, PIM-2, and PIM-3 with IC₅₀ values of 16 nM, 13 nM, and 6.4 nM, respectively, and suppressed proliferation of both solid and hematological cancer cell lines at submicromolar concentrations [2].

PIM kinase Cancer Leukemia Kinase selectivity Pan-inhibitor

Evidence-Backed Application Scenarios for Thioxothiazolidin-4-one Procurement in Research and Industrial Settings


Cosmetic and Dermatological Tyrosinase Inhibitor Development

Procurement of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs for skin-lightening formulations is supported by 214-fold greater mushroom tyrosinase inhibition (IC₅₀ = 90 nM) compared to the industry standard kojic acid (IC₅₀ = 19.22 μM) [1]. The competitive inhibition mechanism and demonstrated anti-melanogenic efficacy in B16F10 mammalian cells without perceptible cytotoxicity to HaCaT epidermal cells further justify selection over kojic acid for next-generation cosmetic active ingredients.

Broad-Spectrum Antibacterial Lead Discovery Targeting Drug-Resistant Pathogens

The 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one chemotype uniquely addresses the Gram-negative coverage gap of the rhodanine class while maintaining Gram-positive potency superior to gatifloxacin, oxacillin, and norfloxacin against MRSA (MIC = 1 μg/mL) [2]. Procurement of this specific chemotype is indicated for anti-infective programs requiring dual Gram-positive/Gram-negative activity, particularly where MRSA and E. coli co-targeting is the goal.

Diabetic Complication Aldose Reductase Inhibitor Programs

Rhodanine-3-hippuric acid-pyrazole hybrids (IC₅₀ = 0.04–0.06 μM) and N3-acetic acid-substituted 5-arylidene-2-thioxo-4-thiazolidinones outperform epalrestat (IC₅₀ = 0.87 μM), the only clinically used aldose reductase inhibitor . The 14.5–21.8-fold potency gain, combined with structurally distinct IP positioning versus epalrestat, makes this subclass a compelling procurement choice for diabetic neuropathy and retinopathy drug discovery.

Oncology Pan-PIM Kinase Inhibitor Discovery with Favorable Selectivity

2-Thioxothiazolidin-4-one derivatives achieving single-digit nanomolar pan-PIM kinase inhibition with selectivity over 14 off-target kinases, combined with sub-50 nM cellular efficacy in Molm-16 leukemia cells (EC₅₀ = 14 nM), provide a procurement-ready scaffold for hematological malignancy drug discovery [3]. The demonstrated biomarker modulation (pBAD, p4EBP1) offers a tractable pharmacodynamic endpoint for lead optimization.

Quote Request

Request a Quote for Thioxothiazolidin-4-one)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.